COX-2 Enzyme Inhibition: Rank-Order Potency Differentiation with Substituted 4-Bromo Analog (Compound 4j)
In a panel of twelve 2-(4-phenylquinolin-2-yl)phenol derivatives (4a–l), the derivative carrying a 4-Br substituent on the phenyl ring (compound 4j) demonstrated a COX-2 IC50 of 0.102 µM [1]. This potency is intermediate between the most active analogue 4h (IC50 0.026 µM) and less potent derivatives 4f (IC50 0.064 µM) and 4i (IC50 0.484 µg/mL) [1]. The 4-bromo substitution therefore offers a distinct potency window that may be advantageous when balancing COX-2 selectivity against related off-targets [1].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.102 µM (compound 4j, 4-Br substituted derivative) |
| Comparator Or Baseline | Compound 4h: IC50 = 0.026 µM; Compound 4f: IC50 = 0.064 µM; Compound 4i: IC50 = 0.484 µg/mL |
| Quantified Difference | 3.9-fold less potent than 4h; 1.6-fold less potent than 4f |
| Conditions | In vitro COX-2 enzyme inhibition assay (competitive ELISA) |
Why This Matters
The intermediate COX-2 potency of the 4-Br derivative (4j) provides a defined activity window that can be exploited for fine-tuning anti-inflammatory selectivity versus other COX-2 inhibitors in the same series.
- [1] Manikandan A, Ravichandran S, Sathiyanarayanan KI, Sivakumar A. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Inflammopharmacology. 2017 Dec;25(6):621-631. View Source
